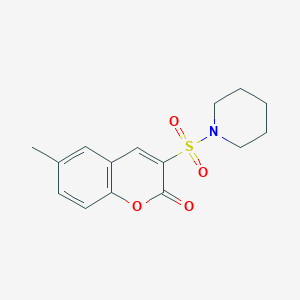
3-(4-Ethylanilino)-1-(4-fluorophenyl)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Ethylanilino)-1-(4-fluorophenyl)-1-propanone is a synthetic compound that belongs to the class of arylcyclohexylamines. It is commonly known as 4-Ethylmethcathinone (4-EMC) and is a designer drug that is structurally similar to the controlled substance cathinone. 4-EMC has gained popularity in recent years due to its psychoactive properties and has been used recreationally as a stimulant drug.
Aplicaciones Científicas De Investigación
Biomarkers in Tobacco-Related Cancer Research
One relevant area of research involves the study of human urinary carcinogen metabolites as biomarkers for investigating tobacco and cancer. This review by Hecht (2002) discusses the measurement of carcinogen metabolites in urine to obtain information about tobacco exposure and cancer risk. Although not directly about "3-(4-Ethylanilino)-1-(4-fluorophenyl)-1-propanone," the methodologies for detecting carcinogen metabolites and understanding their metabolic pathways could be relevant for researching the applications of this compound in cancer research or as a potential biomarker (Hecht, 2002).
Synthesis of Fluorinated Compounds
The synthesis of 2-Fluoro-4-bromobiphenyl by Qiu et al. (2009) is an example of creating fluorinated compounds, which are often key intermediates in the manufacture of pharmaceuticals and agrochemicals. The study presents a practical synthesis method that could be of interest for researchers looking into the synthesis or applications of "this compound," especially considering the fluorine atom present in this compound (Qiu et al., 2009).
Lung Cancer Biomarkers
Research on VOC (Volatile Organic Compound) breath biomarkers in lung cancer by Saalberg and Wolff (2016) identifies compounds that could serve as biomarkers for lung cancer diagnosis through breath analysis. While "this compound" is not specifically mentioned, the approach to identifying and analyzing VOCs for disease diagnosis might offer a pathway to explore its potential applications in medical diagnostics or as a part of a broader search for novel biomarkers (Saalberg & Wolff, 2016).
Ethylene Perception and Ripening in Fruits
Another interesting research direction involves the use of 1-methylcyclopropene (1-MCP) on fruits and vegetables to investigate ethylene's role in ripening and senescence, as reviewed by Watkins (2006). This research is pertinent for its focus on chemical interactions with biological systems, which could be analogous to studying "this compound" in various biological or agricultural contexts (Watkins, 2006).
Propiedades
IUPAC Name |
3-(4-ethylanilino)-1-(4-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO/c1-2-13-3-9-16(10-4-13)19-12-11-17(20)14-5-7-15(18)8-6-14/h3-10,19H,2,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAGEWFRHWRQDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCCC(=O)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2391388.png)

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2391390.png)
![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2391394.png)

![6-[(4,4-Difluorocyclohexyl)oxy]pyridine-3-carbonitrile](/img/structure/B2391397.png)
![2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid;hydrochloride](/img/structure/B2391398.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethoxybenzamide](/img/structure/B2391399.png)

![Tert-butyl 1-cyano-1-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2391404.png)


![N-(cyanomethyl)-3-methanesulfonyl-N-propylimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B2391407.png)
![4-((1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopentylcyclohexanecarboxamide](/img/structure/B2391408.png)